molecular formula C9H10F2N2O B2874745 5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine CAS No. 2197523-26-3

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine

Cat. No.: B2874745
CAS No.: 2197523-26-3
M. Wt: 200.189
InChI Key: LNGVMBFRFORQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which can significantly alter the electronic characteristics of the molecule

Preparation Methods

One common method is the selective fluorination of pyridine derivatives using reagents such as Selectfluor in the presence of silver carbonate . The reaction conditions often involve moderate temperatures and specific solvents to achieve high yields and regioselectivity.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.

Chemical Reactions Analysis

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido derivatives, while oxidation can produce oxo derivatives.

Scientific Research Applications

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine can be compared with other fluorinated pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other fluorinated pyridines.

Properties

IUPAC Name

5-fluoro-N-(4-fluorooxolan-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-6-1-2-9(12-3-6)13-8-5-14-4-7(8)11/h1-3,7-8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGVMBFRFORQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.